molecular formula C11H21FN2 B13689558 cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine

cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine

Cat. No.: B13689558
M. Wt: 200.30 g/mol
InChI Key: XOUMBUUPOCFNMI-UHFFFAOYSA-N
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Description

cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine is a cyclohexanamine derivative featuring a 3-fluoro-3-methylazetidine substituent in the cis configuration. The azetidine ring (a strained four-membered nitrogen heterocycle) and fluorine atom contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C11H21FN2

Molecular Weight

200.30 g/mol

IUPAC Name

4-[(3-fluoro-3-methylazetidin-1-yl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C11H21FN2/c1-11(12)7-14(8-11)6-9-2-4-10(13)5-3-9/h9-10H,2-8,13H2,1H3

InChI Key

XOUMBUUPOCFNMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC2CCC(CC2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key similarities and differences between cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine and related cyclohexanamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Physical/Chemical Properties Notes
This compound C₁₁H₂₀FN₂ 210.29 (estimated) - Azetidine ring
- 3-Fluoro-3-methyl group
- Cis configuration
Not directly reported (inferred CNS/agrochemical potential) High lipophilicity due to fluorine; strained azetidine ring may affect stability Unique stereochemistry and fluorination pattern
Cyclohexanamine C₆H₁₃N 99.18 - Simple cyclohexane backbone Nematicidal: 97.93% mortality of M. incognita at 8.71 µM Low molecular weight; volatile Basis for derivatives; lacks complex substituents
4,4'-Methylenebis(cyclohexylamine) (PACM) C₁₃H₂₆N₂ 210.36 - Two cyclohexylamine groups
- Trans-trans, cis-cis, or cis-trans isomers
Industrial use (e.g., epoxy curing agent) High viscosity; isomer-dependent properties Multi-constituent substance with geometric isomers
4-(Trifluoromethyl)cyclohexylamine C₇H₁₂F₃N 167.18 - Trifluoromethyl group
- Cis/trans isomers
Not reported; fluorination suggests enhanced bioactivity High logP due to CF₃ group; improved metabolic stability Predominantly trans-isomer studied
4-(Difluoromethyl)cyclohexanamine Hydrochloride C₇H₁₄ClF₂N 193.65 - Difluoromethyl group
- Hydrochloride salt
Not reported; potential agrochemical use Increased solubility due to salt form Example of fluorinated cyclohexanamine derivatives

Key Comparative Insights:

The fluorine atom enhances lipophilicity and may reduce metabolic degradation, similar to 4-(trifluoromethyl)cyclohexylamine . Compared to PACM, which has two cyclohexylamine groups, the target compound’s monocyclic structure and fluorinated azetidine substituent likely reduce molecular weight and alter solubility .

Biological Activity :

  • Cyclohexanamine’s nematicidal efficacy (97.93% mortality at 8.71 µM) suggests that fluorinated derivatives, including the target compound, could exhibit enhanced or specialized pesticidal activity .
  • The azetidine moiety may confer unique binding interactions in biological systems, analogous to azetidine-containing pharmaceuticals (e.g., kinase inhibitors) .

Isomerism and Stability :

  • The cis configuration of the target compound may influence its spatial orientation in biological targets, contrasting with trans-dominant isomers in PACM and 4-(trifluoromethyl)cyclohexylamine .
  • The strained azetidine ring could increase reactivity or susceptibility to ring-opening compared to stable CF₃ or difluoromethyl groups .

Applications and Toxicity: While PACM is used industrially, the target compound’s fluorination and stereochemistry align with trends in drug design (e.g., improved bioavailability, target specificity) . Fluorinated amines generally exhibit lower toxicity compared to non-fluorinated analogs due to metabolic resistance, though this requires validation for the target compound .

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